molecular formula C6H2F5NO2S B6146385 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid CAS No. 2138547-88-1

2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B6146385
CAS No.: 2138547-88-1
M. Wt: 247.1
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Description

2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid is a synthetic organic compound characterized by the presence of fluorine atoms and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated acetic acid.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions to ensure selective fluorination.

    Final Assembly: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using trifluoromethyl iodide or similar reagents.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, enhancing the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms or the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, due to its stability and bioactivity.

Mechanism of Action

The mechanism by which 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

    2,2-Difluoro-2-(trifluoromethyl)acetic acid: Similar in structure but lacks the thiazole ring.

    2,2-Difluoro-2-(trifluoromethyl)thiazole: Similar but without the acetic acid moiety.

Uniqueness: 2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid is unique due to the combination of a thiazole ring and multiple fluorine atoms, which confer distinct chemical and biological properties. This combination enhances its stability, bioactivity, and potential for diverse applications compared to similar compounds.

Properties

CAS No.

2138547-88-1

Molecular Formula

C6H2F5NO2S

Molecular Weight

247.1

Purity

95

Origin of Product

United States

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